![molecular formula C12H6Br2S B1269728 3,7-二溴二苯并[b,d]噻吩 CAS No. 83834-10-0](/img/structure/B1269728.png)
3,7-二溴二苯并[b,d]噻吩
描述
3,7-Dibromodibenzo[b,d]thiophene (DBDT) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively due to its unique properties and potential applications. It is a heterocyclic compound, containing both carbon and sulfur atoms, and is a member of the dibenzo[b,d]thiophene family. DBDT has been studied for its potential use in the synthesis of a variety of materials, its ability to act as a catalyst, and its potential applications in the fields of medicine and biotechnology.
科学研究应用
高性能场效应晶体管
基于3,7-二溴二苯并[b,d]噻吩(DBT)的寡聚物已被探索用于高性能场效应晶体管。具有碳-碳双键和三键的DBT寡聚物在薄膜晶体管中表现出显著的热稳定性、能级和p型行为。值得注意的是,3,7-二苯乙烯基二苯并[b,d]噻吩变体展示出令人印象深刻的迁移率和开关比,标志着它作为DBT基寡聚物在晶体管应用中的高性能候选者(Wang等,2010)。
微管结合剂的合成
DBT衍生物已被用于合成微管结合剂,在癌症治疗和细胞分裂研究中至关重要。为合成2,3-二取代苯并[b]噻吩,开发了一种新颖的钯介导的偶联方法,展示了这些化合物的灵活性和汇聚访问。这种方法促进了创造具有潜在生物学和治疗意义的新化合物(Flynn et al., 2001)。
有机半导体应用
DBT及其衍生物在有机半导体领域具有重要价值。例如,为了用于场效应晶体管,合成了二苯并噻吩[6,5-b:6',5'-f]噻吩[3,2-b]噻吩(DBTTT),这是一种富含噻吩的杂环芳烃。其设计旨在通过强S-S相互作用增强分子间电荷转移,导致高空穴迁移率,并表明其在电子应用中具有设备均匀性和可加工性的潜力(Park et al., 2015)。
抗肿瘤剂的开发
在药物化学领域,DBT衍生物已被合成并评估其抗肿瘤性能。合成了一系列功能化的3-(α-苯乙烯基)-苯并[b]噻吩,展示出高水平的分子多样性,并测试其抗增殖性能。一些化合物表现出显著的细胞毒活性,并具有作为微管聚合抑制剂的潜力,突显了DBT衍生物在癌症研究中的相关性(Tréguier等,2014)。
有机发光二极管(OLEDs)
DBT衍生物已被合成用于有机发光二极管(OLEDs),展示出热激活延迟荧光。这些化合物显示出高光致发光和电致发光效率,表明它们在改善OLED性能方面具有潜力(Kim et al., 2017)。
安全和危害
3,7-Dibromodibenzo[b,d]thiophene is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
3,7-Dibromodibenzo[b,d]thiophene is a key organic synthesis intermediate . It is primarily used in the synthesis of various organic compounds, particularly in the field of polymers . It is also used in the production of organic semiconductor devices such as organic thin-film transistors and organic solar cells .
Mode of Action
It is known to be used in the synthesis of nitrogen-containing compounds, electronic components, and materials for electronic devices . This suggests that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its use in the synthesis of organic compounds and electronic materials, it can be inferred that it plays a role in the chemical reactions involved in these processes .
Result of Action
The molecular and cellular effects of 3,7-Dibromodibenzo[b,d]thiophene’s action would depend on the specific compounds it is used to synthesize. For instance, when used in the production of organic semiconductor devices, it contributes to the properties of these devices .
Action Environment
3,7-Dibromodibenzo[b,d]thiophene should be stored in a dark place, sealed in dry conditions, and at room temperature . These environmental factors can influence its stability and efficacy. It should also be handled carefully to avoid contact with oxygen, strong acids, strong bases, and strong oxidizing agents, which could trigger hazardous reactions .
属性
IUPAC Name |
3,7-dibromodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNBVODPWIFUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355504 | |
| Record name | 3,7-Dibromodibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83834-10-0 | |
| Record name | 3,7-Dibromodibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,7-Dibromodibenzo[b,d]thiophene a valuable building block in the development of organic semiconductors?
A1: 3,7-Dibromodibenzo[b,d]thiophene serves as a crucial precursor in organic semiconductor synthesis due to its structure and reactivity. The two bromine atoms provide handles for further functionalization through various coupling reactions, allowing the incorporation of the dibenzo[b,d]thiophene unit into larger conjugated systems []. This is exemplified in the research paper where 3,7-Dibromodibenzo[b,d]thiophene is used as the starting material to synthesize a novel ladder-type heteroheptacene building block. This building block is then further reacted to produce four distinct semiconducting copolymers [].
Q2: How does the structure of 3,7-Dibromodibenzo[b,d]thiophene contribute to the properties of the resulting polymers?
A2: The planar and rigid structure of the dibenzo[b,d]thiophene unit, retained in 3,7-Dibromodibenzo[b,d]thiophene, enhances the conjugation length within the polymer backbone []. This extended conjugation is essential for achieving desirable optoelectronic properties, such as a narrow band gap for efficient light absorption in organic solar cells []. Additionally, the presence of sulfur in the dibenzo[b,d]thiophene unit can influence intermolecular interactions and packing within the polymer, further influencing charge transport properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

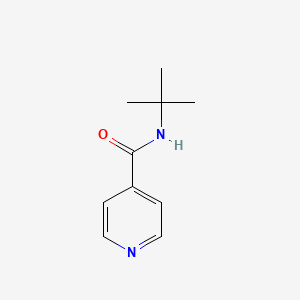
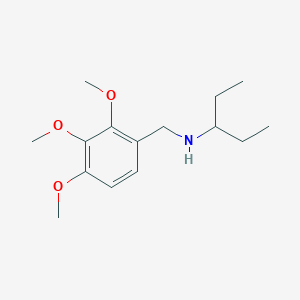
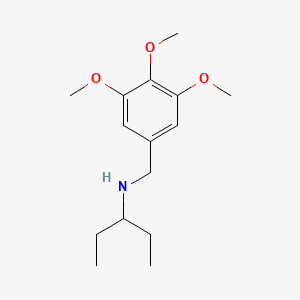
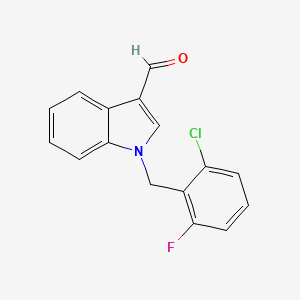

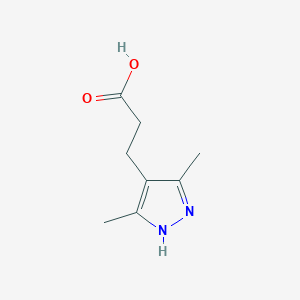
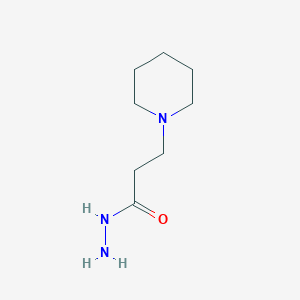

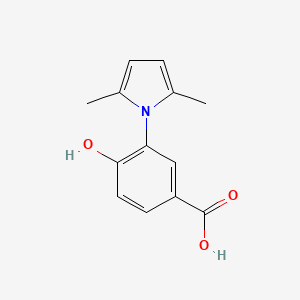
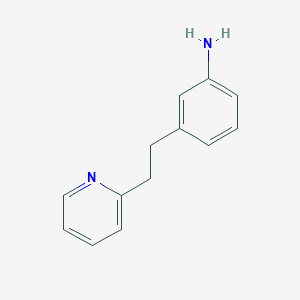
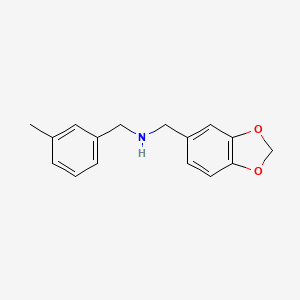
![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)
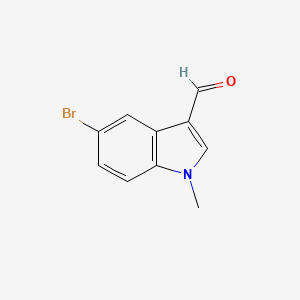
![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)
